molecular formula C10H7NO4 B189397 Methyl 2,3-dioxoindoline-7-carboxylate CAS No. 103030-10-0

Methyl 2,3-dioxoindoline-7-carboxylate

Cat. No. B189397
M. Wt: 205.17 g/mol
InChI Key: BKMLLFWFPNUDNF-UHFFFAOYSA-N
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Description

“Methyl 2,3-dioxoindoline-7-carboxylate” is a chemical compound with the CAS Number: 103030-10-0 . Its molecular weight is 205.17 and its molecular formula is C10H7NO4 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “Methyl 2,3-dioxoindoline-7-carboxylate” involves a reaction with sodium hydroxide and dihydrogen peroxide in water at 20℃ for 0.25 h . The reaction mixture is then acidified with concentrated HCl and the resulting precipitate is filtered off and washed with water .


Molecular Structure Analysis

The molecular structure of “Methyl 2,3-dioxoindoline-7-carboxylate” is represented by the formula C10H7NO4 . The InChI key for this compound is BKMLLFWFPNUDNF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2,3-dioxoindoline-7-carboxylate” include a reaction with sodium hydroxide and dihydrogen peroxide . The reaction mixture is then acidified with concentrated HCl .


Physical And Chemical Properties Analysis

“Methyl 2,3-dioxoindoline-7-carboxylate” is a solid at room temperature . It has a molecular weight of 205.17 and a molecular formula of C10H7NO4 . It is soluble in water .

Scientific Research Applications

Cytotoxicity Against Cancer Cell Lines

  • Synthesis of Arylamides : A study reported the synthesis of 1,3-dioxoindan-2-carboxylic acid arylamides, evaluating their cytotoxicity against several human cancer cell lines. Among them, a compound with a 4-methyl substituent showed notable activity against the SK-OV-3 cell line (Jung et al., 2004).

Tubulin Polymerization Inhibitors

  • Arylthioindoles as Tubulin Polymerization Inhibitors : Research on arylthioindoles, which have a structure related to Methyl 2,3-dioxoindoline-7-carboxylate, found significant activity in inhibiting tubulin polymerization and the growth of MCF-7 human breast carcinoma cells (De Martino et al., 2004).

Synthesis of Bioactive Peptides

  • Synthesis of Enantiopure Pyrrolizidinone Amino Acid : A study described the synthesis of enantiopure pyrrolizidinone amino acid derivatives, which can serve as conformationally rigid dipeptide surrogates, potentially useful in exploring conformation-activity relationships of various biologically active peptides (Dietrich & Lubell, 2003).

Anticonvulsant and Antidepressant Effects

  • 2-(5-Methyl-2,3-dioxoindolin-1-yl)acetamide Derivatives : Another research synthesized and evaluated derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide for their anticonvulsive and antidepressant activities. Certain compounds showed potent activity in animal models (Zhen et al., 2015).

Antimicrobial Activity

  • Novel Derivatives Against Mycobacterium tuberculosis : A series of 1-(4-substituted benzylidene)-4-(1-(substituted methyl)-2,3-dioxoindolin-5-yl)semicarbazide derivatives were synthesized and demonstrated potent antimicrobial activity against Mycobacterium tuberculosis strains (Raja & Prakash, 2013).

Molecular Structure Analysis

  • Crystallographic Studies : Investigations into the molecular conformation and supramolecular packing of biologically active molecules, including ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and related compounds, provided insights into the stability of their crystal packing and intermolecular interactions (Dey, Ghosh, & Chopra, 2014).

Anti-inflammatory Properties

  • Anti-inflammatory Action of 2,3-Dioxoindoline : A study focused on the anti-inflammatory properties of 2,3-dioxoindoline, showing inhibitory effects on mouse ear swelling and rat hind paw edema models (Huang, 2008).

Safety And Hazards

“Methyl 2,3-dioxoindoline-7-carboxylate” is classified with the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

methyl 2,3-dioxo-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMLLFWFPNUDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908168
Record name Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2,3-dioxoindoline-7-carboxylate

CAS RN

103030-10-0
Record name 7-Methoxycarbonylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103030-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SR Gondi, AK Bera, KD Westover - Scientific reports, 2019 - nature.com
Synthetic methods used to generate substituted anilines and quinazolines, both privileged pharmacological structures, are cumbersome, hazardous or, in some cases, unavailable. We …
Number of citations: 7 www.nature.com
SR Gondi, A Shaik, KD Westover - The Journal of organic …, 2021 - ACS Publications
Quinazolin-dione-N-3-alklyl derivatives are the core scaffolds for several categories of bioactive small molecules, but current synthetic methods are costly, involve environmental hazards…
Number of citations: 2 pubs.acs.org
S Denoyelle, T Chen, H Yang, L Chen, Y Zhang… - European journal of …, 2013 - Elsevier
The growing recognition of inhibition of translation initiation as a new and promising paradigm for mechanism-based anti-cancer therapeutics is driving the development of potent, …
Number of citations: 20 www.sciencedirect.com

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